molecular formula C14H10F3NO5 B1678953 Nitisinone CAS No. 104206-65-7

Nitisinone

Cat. No.: B1678953
CAS No.: 104206-65-7
M. Wt: 329.23 g/mol
InChI Key: OUBCNLGXQFSTLU-UHFFFAOYSA-N
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Description

Nitisinone is a synthetic compound used primarily in the treatment of hereditary tyrosinemia type 1 (HT-1), a rare genetic disorder. It is a hydroxyphenylpyruvate dioxygenase inhibitor that prevents the breakdown of tyrosine, thereby reducing the accumulation of toxic metabolites .

Mechanism of Action

Target of Action

Nitisinone primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme is a crucial component in the tyrosine catabolic pathway, which is responsible for breaking down the amino acid tyrosine .

Mode of Action

This compound acts as a competitive inhibitor of HPPD . By inhibiting HPPD, this compound disrupts the normal catabolism of tyrosine, preventing the accumulation of catabolic intermediates .

Biochemical Pathways

The inhibition of HPPD by this compound affects the tyrosine catabolic pathway . In patients with hereditary tyrosinemia type 1 (HT-1), these catabolic intermediates are converted to toxic metabolites, succinylacetone and succinylacetoacetate, which are responsible for liver and kidney toxicity . This compound prevents this conversion, thereby reducing the toxicity .

Pharmacokinetics

It is known that after oral administration, this compound reaches its maximal plasma concentration within 025-4 hours . The elimination half-life of this compound is approximately 54 hours .

Result of Action

The primary molecular effect of this compound is the prevention of the accumulation of toxic metabolites in the body . This leads to a reduction in liver and kidney toxicity, preventing the development of liver disease, reversing renal tubular dysfunction, and significantly reducing the risk of developing hepatocellular carcinoma in HT-1 patients .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the timing of treatment initiation can significantly impact the effectiveness of this compound. Early detection of hereditary tyrosinemia type 1 through neonatal screening allows for prompt initiation of this compound treatment, which can save critical time and improve treatment outcomes .

Biochemical Analysis

Biochemical Properties

Nitisinone plays a significant role in biochemical reactions. It is a competitive inhibitor of 4-hydroxyphenyl-pyruvate dioxygenase, an enzyme upstream of fumarylacetoacetate hydrolyase (FAH) in the tyrosine catabolic pathway . This inhibition leads to a profound increase in plasma tyrosine levels .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It prevents the development of liver disease, reverses and prevents renal tubular dysfunction, severe neurological crisis, and cardiomyopathy . It significantly reduces the risk of developing hepatocellular carcinoma in HT1 patients .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzyme 4-hydroxyphenyl pyruvate dioxygenase (4-HPPD) which catalyzes the conversion of 4-hydroxyphenyl pyruvate (4-HPP) to homogentisic acid (HGA) as part of the tyrosine degradation pathway .

Temporal Effects in Laboratory Settings

It is known that this compound can prevent long-term complications by successfully reducing homogentisic acid production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This compound decreased the urinary excretion of HGA in a concentration-dependent manner, up to serum this compound concentrations of about 3 μmol/L .

Metabolic Pathways

This compound is involved in the tyrosine catabolic pathway. It inhibits the enzyme 4-hydroxyphenyl pyruvate dioxygenase (4-HPPD), which catalyzes the conversion of 4-hydroxyphenyl pyruvate (4-HPP) to homogentisic acid (HGA) .

Preparation Methods

Nitisinone is synthesized through a multi-step process. The preparation involves the following steps :

    Preparation of 2-nitryl-4-trifluoromethyl-benzoyl chloride: This is achieved by reacting 2-nitryl-4-trifluoromethyl-benzoic acid with thionyl chloride.

    Reaction with 1,3-cyclohexanedione: The benzoyl chloride derivative is then reacted with 1,3-cyclohexanedione in the presence of ethyl gallate and anhydrous sodium carbonate.

    Purification: The crude product is purified through recrystallization using ethyl acetate, resulting in high-purity this compound.

Chemical Reactions Analysis

Nitisinone undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, ethyl gallate, and anhydrous sodium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Nitisinone has several scientific research applications :

    Medicine: It is used to treat hereditary tyrosinemia type 1 and alkaptonuria, another rare metabolic disorder.

    Biology: this compound is used to study the tyrosine catabolic pathway and its associated disorders.

    Chemistry: The compound’s unique structure and reactivity make it a subject of interest in organic synthesis and reaction mechanism studies.

Comparison with Similar Compounds

Nitisinone is structurally similar to other triketone herbicides, such as mesotrione . its medical application sets it apart from these compounds. While mesotrione is used as a herbicide, this compound’s primary use is in treating metabolic disorders. Other similar compounds include:

This compound’s uniqueness lies in its dual role as both a medical treatment and a potential agrochemical.

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO5/c15-14(16,17)7-4-5-8(9(6-7)18(22)23)13(21)12-10(19)2-1-3-11(12)20/h4-6,12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBCNLGXQFSTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042673
Record name 2-(2-Nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione
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URL https://comptox.epa.gov/dashboard/DTXSID9042673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nitisinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.11e-03 g/L
Record name Nitisinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Nitisinone is a competitive inhibitor of 4-hydroxyphenyl-pyruvate dioxygenase, an enzyme upstream of fumarylacetoacetate hydrolyase (FAH) in the tyrosine catabolic pathway. By inhibiting the normal catabolism of tyrosine in patients with hereditary tyrosinemia type 1 (HT-1), nitisinone prevents the accumulation of the catabolic intermediates maleylacetoacetate and fumarylacetoacetate.
Record name Nitisinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00348
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CAS No.

104206-65-7
Record name Nitisinone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Nitisinone [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitisinone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00348
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 2-(2-Nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104206-65-7
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Record name NITISINONE
Source FDA Global Substance Registration System (GSRS)
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Record name Nitisinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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